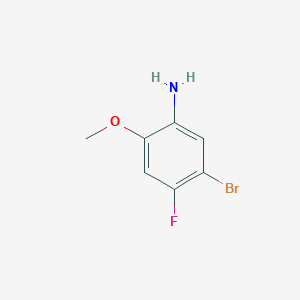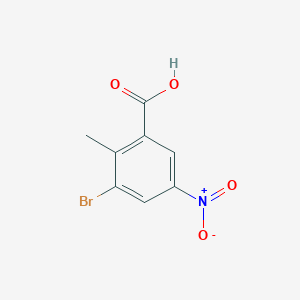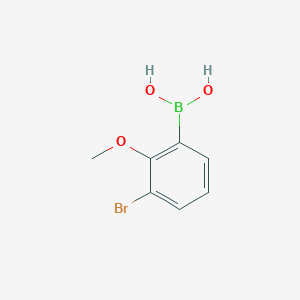
(3-Bromo-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(3-Bromo-2-methoxyphenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . It has a molecular weight of 230.85 .
Synthesis Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of boronic acids .
Molecular Structure Analysis
The molecular formula of “(3-Bromo-2-methoxyphenyl)boronic acid” is C7H8BBrO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can participate in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . One of the most important applications of boronic acids is the Suzuki–Miyaura coupling .
Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are usually bench stable, easy to purify, and often even commercially available .
Wissenschaftliche Forschungsanwendungen
Structural and Photophysical Studies
(3-Bromo-2-methoxyphenyl)boronic acid, as a derivative of boronic acid, has been subject to various experimental and computational studies to understand its structural and photophysical properties. Through experimental techniques like FT-IR, FT-Raman, UV–Vis, 1H, and 13C NMR, and theoretical calculations (DFT), researchers have explored the fundamental vibrations, molecular electrostatic potential surfaces, and thermodynamic properties of such compounds. These studies not only provide insights into the compound's structural integrity but also its behavior in different solvents, revealing its potential in solvatochromic shift applications and quantum yield evaluations. The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were specifically explored, highlighting its significant solvatochromic shifts and quantum yields in various solvents, suggesting its utility in fluorescence-based applications and as a probe for studying solvent interactions (Karabacak et al., 2014; Muddapur et al., 2016).
Application in Synthesis and Material Science
The synthesis and structural elucidation of various boronic acid derivatives, including those similar to (3-Bromo-2-methoxyphenyl)boronic acid, have been extensively researched. These studies span from developing new synthetic routes for boronic acid derivatives to investigating their potential in constructing complex molecules and materials. For example, amino-3-fluorophenyl boronic acid derivatives have been synthesized for applications in glucose sensing materials, demonstrating the versatility of boronic acids in material science and sensor development. Additionally, the exploration of boronic esters in macrocyclic chemistry presents new avenues for creating cyclic compounds with potential applications in drug discovery and molecular recognition (Das et al., 2003; Fárfan et al., 1999).
Catalysis and Organic Transformations
Boronic acids play a critical role in catalysis, particularly in facilitating cross-coupling reactions, a fundamental process in organic synthesis. Studies have shown how aryl boronic acids, akin to (3-Bromo-2-methoxyphenyl)boronic acid, are employed in palladium-catalyzed coupling reactions to create complex organic frameworks. This application underscores the significance of boronic acids in medicinal chemistry and the development of novel therapeutic agents. Furthermore, the design and synthesis of novel bifunctional boronic acid catalysts for direct amide formation highlight the expanding role of boronic acids in green chemistry, offering more efficient and environmentally friendly synthetic pathways (Arnold et al., 2008).
Zukünftige Richtungen
Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Therefore, the future research and development of boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are expected to continue to grow.
Eigenschaften
IUPAC Name |
(3-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYRNDZOSXTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698896 | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methoxyphenyl)boronic acid | |
CAS RN |
352525-80-5 | |
| Record name | B-(3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



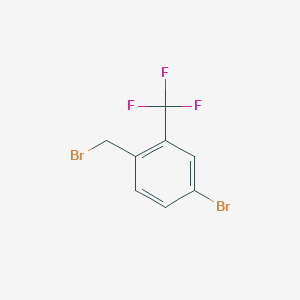
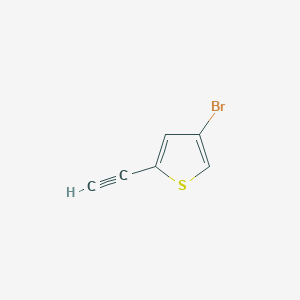
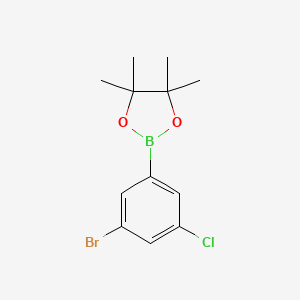
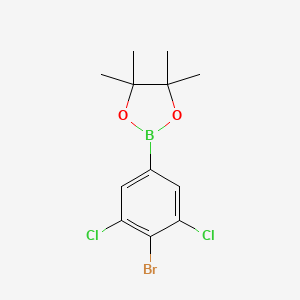
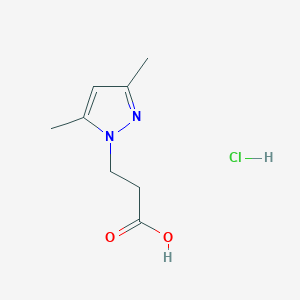
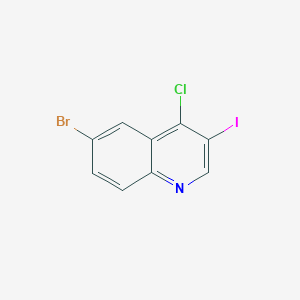
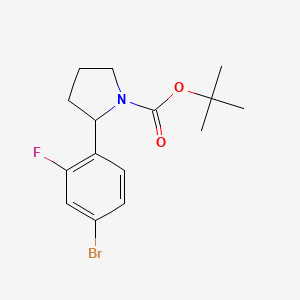
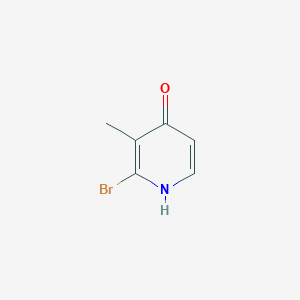
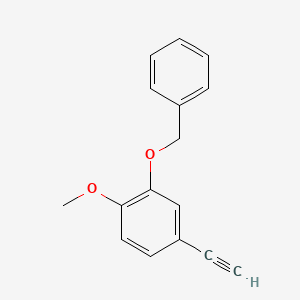
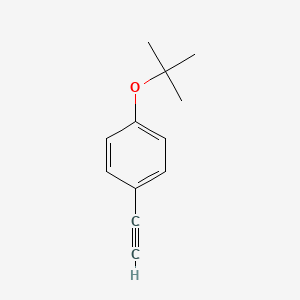
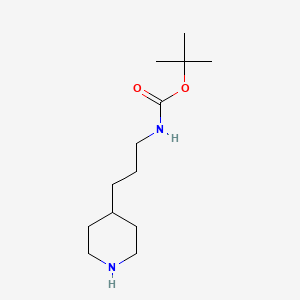
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
